![molecular formula C10H7BrN2O3 B2354485 Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 2091576-31-5](/img/structure/B2354485.png)
Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate
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Overview
Description
“Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound with the CAS Number: 2091576-31-5 . It has a molecular weight of 283.08 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo [1,2- a ]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C10H7BrN2O3/c1-16-10 (15)8-2-6 (11)4-13-7 (5-14)3-12-9 (8)13/h2-5H,1H3 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its density is predicted to be 1.34±0.1 g/cm3 .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Drug Discovery Research
The structure of Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate makes it a potential candidate for drug discovery research. Its properties and structure-activity relationship can be studied for the development of new drugs .
Synthesis of Other Compounds
Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate can be used as a starting material or intermediate in the synthesis of other complex compounds .
Biological Studies
Due to its biological activity, Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate can be used in biological studies to understand its interaction with various biological systems .
Future Directions
Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs for treating diseases like tuberculosis .
Mechanism of Action
Target of Action
It’s known that the imidazo[1,2-a]pyridine core of the compound can interact with various biological molecules .
Mode of Action
The bromine atom in the compound gives it the ability to participate in various organic reactions . The imidazo[1,2-a]pyridine ring structure enables it to interact with biological molecules . The presence of the carboxylate ester group improves its solubility in aqueous solutions .
Biochemical Pathways
It’s known that the compound can participate in halogen exchange reactions and potentially hydrolysis reactions due to the presence of the bromine atom and the ester group .
Pharmacokinetics
The presence of the carboxylate ester group is known to improve its solubility in aqueous solutions, which could potentially impact its bioavailability .
Result of Action
It’s known that the compound can interact with various biological molecules due to the presence of the imidazo[1,2-a]pyridine ring structure .
Action Environment
It’s known that the compound’s solubility in aqueous solutions could be influenced by factors such as ph and temperature .
properties
IUPAC Name |
methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-10(15)8-2-6(11)4-13-7(5-14)3-12-9(8)13/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHFSUPNLXKCNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN2C1=NC=C2C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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